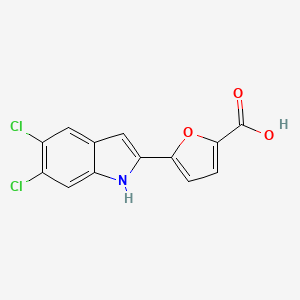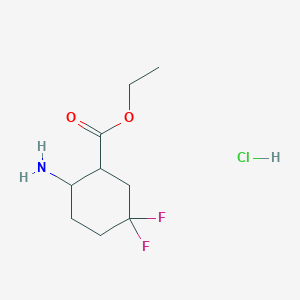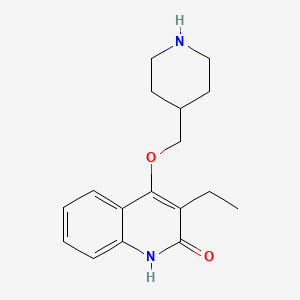![molecular formula C12H21N3 B13894260 2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with two amino groups, one of which is further substituted with a 3-(dimethylamino)propyl group. The compound is known for its reactivity and versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine typically involves the reaction of 2-N-methylbenzene-1,2-diamine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
N,N-Dimethylaminopropylamine: Similar in structure but lacks the aromatic benzene ring.
N,N-Dimethylbenzylamine: Contains a benzene ring but lacks the 3-(dimethylamino)propyl group.
N,N-Dimethyl-1,3-propanediamine: Similar in having the 3-(dimethylamino)propyl group but lacks the aromatic benzene ring.
Uniqueness
2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine is unique due to the presence of both the aromatic benzene ring and the 3-(dimethylamino)propyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC 名称 |
2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H21N3/c1-14(2)9-6-10-15(3)12-8-5-4-7-11(12)13/h4-5,7-8H,6,9-10,13H2,1-3H3 |
InChI 键 |
NOBQJEARYCWSGG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN(C)C1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)






![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)

![[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13894265.png)

![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)
